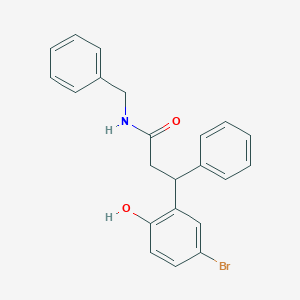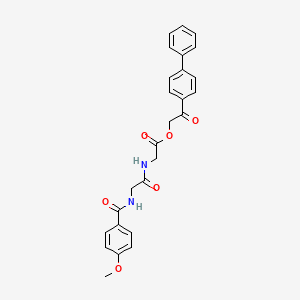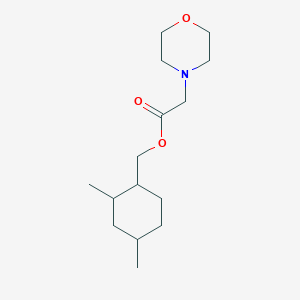
5-(1-azepanylcarbonyl)-1,2,3-benzothiadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiadiazole derivatives, including compounds related to 5-(1-azepanylcarbonyl)-1,2,3-benzothiadiazole, typically involves the condensation of appropriate precursors, cyclization reactions, and the use of catalysts to promote the formation of the thiadiazole ring. For example, synthesis approaches may start from compounds like 1,2,3-benzotriazole or employ methodologies that involve cyclization of thiosemicarbazide derivatives to form the thiadiazole ring (Shukla & Srivastava, 2008). Such processes underscore the versatility and complexity of synthesizing benzothiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives has been extensively studied using spectral, X-ray, and DFT studies to determine their stability, molecular organization, and the patterns of molecular association in the solid state. For instance, derivatives have been characterized by their intramolecular as well as intermolecular hydrogen bonding, crystallizing in specific systems that highlight the importance of directional S···N bonding and other characteristic interactions (Dani et al., 2013). These studies are crucial for understanding the molecular geometry and electronic structure, which are key to their reactivity and properties.
Chemical Reactions and Properties
Benzothiadiazoles participate in a variety of chemical reactions, reflecting their chemical properties. These reactions can include cyclization, condensation, and the formation of novel heterocyclic assemblies. The reactivity of these compounds often depends on their structural configuration, with specific functional groups enabling reactions that lead to the synthesis of compounds with potential biological activity (Petkevich et al., 2021).
Physical Properties Analysis
The physical properties of benzothiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The analysis of these properties is essential for their application in material science and biomedicine. For instance, the molecular organization of these compounds in the solid state can significantly affect their optoelectronic properties, making them valuable components in thin-film optoelectronic devices (Langis-Barsetti, Maris, & Wuest, 2017).
Chemical Properties Analysis
The chemical properties of 5-(1-azepanylcarbonyl)-1,2,3-benzothiadiazole and related compounds, such as their reactivity towards various reagents, stability under different conditions, and potential for undergoing various chemical transformations, are central to their utility in synthetic chemistry and pharmaceutical applications. Their interaction with biological targets can also be explored through molecular docking studies, revealing potential biological activities (Mirjafary et al., 2022).
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzothiazoles, including structures related to 5-(1-azepanylcarbonyl)-1,2,3-benzothiadiazole, have demonstrated significant potential in cancer research. They exhibit potent inhibitory activity against various human breast cancer cell lines and have shown promising results in in vitro and in vivo studies. Their mechanism of action involves selective uptake into sensitive cells, followed by binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450, and formation of DNA adducts leading to cell death. This mechanism highlights the benzothiazole series' unique and possibly novel approach to cancer treatment (Shi et al., 1996; Bradshaw & Westwell, 2004).
Corrosion Inhibition
Research into heterocyclic compounds, including benzothiadiazole derivatives, has found applications as corrosion inhibitors for metals. These studies assess their efficacy in protecting metals like mild steel in acidic media, demonstrating that specific benzothiadiazole derivatives can significantly inhibit corrosion, whereas others may stimulate the corrosion process. This dual nature underscores the importance of structural variations in determining the practical applications of these compounds in corrosion prevention (Popova & Christov, 2006).
Biochemical Research
Benzothiazoles and related heterocyclic compounds are also explored for their biochemical roles and interactions within biological systems. For example, certain benzothiazoles inhibit enzymes like catalase and ascorbate peroxidase, indicating their potential to modulate oxidative stress responses in plants and possibly other organisms. This inhibition aligns with the compounds' roles as inducers of plant defenses, offering insights into their biochemical and pharmacological activities (Wendehenne et al., 1998).
Propiedades
IUPAC Name |
azepan-1-yl(1,2,3-benzothiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(16-7-3-1-2-4-8-16)10-5-6-12-11(9-10)14-15-18-12/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVCDDROHIKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)SN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)
![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)

![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)


![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)


![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
amino]methyl}phenol](/img/structure/B4007271.png)